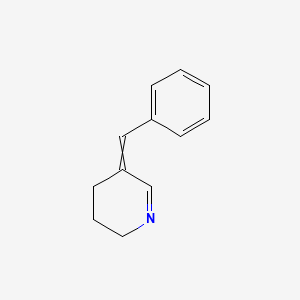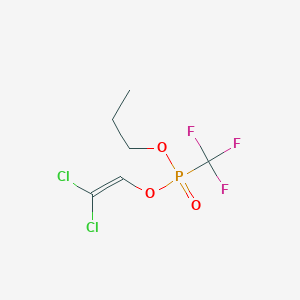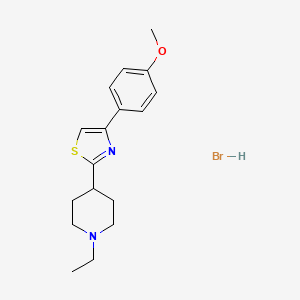
5-Benzylidene-2,3,4,5-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzylidene-2,3,4,5-tetrahydropyridine is a heterocyclic organic compound that features a benzylidene group attached to a tetrahydropyridine ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-2,3,4,5-tetrahydropyridine typically involves the condensation of benzaldehyde with 2,3,4,5-tetrahydropyridine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Benzylidene-2,3,4,5-tetrahydropyridine undergoes various chemical reactions, including:
Nucleophilic Addition: The compound reacts with nucleophiles such as sodium tetrahydroborate, lithium tetrahydridoaluminate, and organometallic reagents to form 1,2-adducts.
Cycloaddition: Reaction with pyrrole results in a tricyclic 1:1 adduct, while reaction with ethyl propiolate forms a 1:2 adduct.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
- Sodium tetrahydroborate
- Lithium tetrahydridoaluminate
- Phenylmagnesium bromide
- Butyllithium
- Pyrrole
- Ethyl propiolate
These reactions are typically conducted under mild to moderate conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions include various adducts, such as 1,2-adducts with nucleophiles and tricyclic or 1:2 adducts with other reagents .
Scientific Research Applications
5-Benzylidene-2,3,4,5-tetrahydropyridine has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound’s unique structure makes it a candidate for the development of new drugs and therapeutic agents.
Material Science: It is used in the development of novel materials with specific chemical properties.
Chemical Biology: The compound is studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 5-Benzylidene-2,3,4,5-tetrahydropyridine involves its reactivity with nucleophiles and other reagents. The benzylidene group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of various adducts. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Benzylidene-2,3,4,5-tetrahydropyridine include:
- 1,2,3,4-Tetrahydropyridine
- 1,2,3,6-Tetrahydropyridine
- 2,3,4,5-Tetrahydropyridine
Uniqueness
This unique structure allows for a broader range of chemical reactions and makes it a valuable intermediate in various synthetic processes .
Properties
CAS No. |
88631-62-3 |
|---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
5-benzylidene-3,4-dihydro-2H-pyridine |
InChI |
InChI=1S/C12H13N/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12/h1-3,5-6,9-10H,4,7-8H2 |
InChI Key |
DBPSQCKCIVSYTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C=NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate](/img/structure/B14378768.png)



![Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate](/img/structure/B14378817.png)
![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)


![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)

![2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane](/img/structure/B14378841.png)

methanone](/img/structure/B14378853.png)

